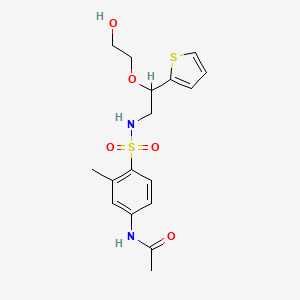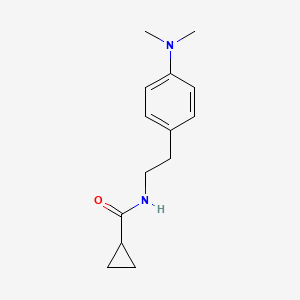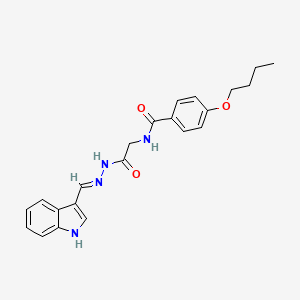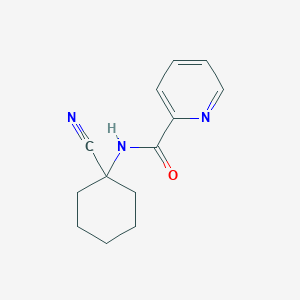
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic compound with a complex molecular structure, incorporating thiophene and sulfamoyl groups. This compound's design allows for diverse applications, especially in the fields of medicinal chemistry and pharmacology, owing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide involves several key steps:
Formation of Intermediate Thiophene-Ethyl Sulfonamide: : The reaction starts with the thiophene ring structure, which is functionalized with an ethyl sulfonamide group under controlled conditions using reagents like chlorosulfonic acid.
Attachment of the Hydroxyethoxy Group: : The intermediate undergoes etherification with 2-bromoethanol, forming the hydroxyethoxy linkage.
Acetamide Derivatization: : Finally, the product is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
On an industrial scale, the compound can be produced using batch or continuous flow processes, depending on the required production volume. Optimization of temperature, pressure, and catalyst usage is critical to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized under mild conditions to yield sulfone derivatives.
Reduction: : The sulfonamide group can be reduced to the corresponding amine using agents like lithium aluminum hydride.
Substitution: : The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures ranging from -10°C to 150°C, with inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: : Sulfone derivatives of the thiophene ring.
Reduction: : Corresponding amines from the sulfonamide group.
Substitution: : Varied derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its sulfamoyl group mimics the structure of natural substrates, allowing it to interact with various biological targets effectively.
Medicine
In medicine, this compound shows promise as a therapeutic agent. Preliminary studies suggest it could be effective in treating certain types of cancer and inflammatory diseases by inhibiting key enzymes involved in these conditions.
Industry
Industrially, this compound is valuable in the development of specialty chemicals and pharmaceuticals. Its versatile reactivity makes it a useful intermediate in large-scale chemical syntheses.
Mechanism of Action
The mechanism by which N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide exerts its effects is primarily through enzyme inhibition. The sulfamoyl group binds to the active site of target enzymes, preventing the substrate from interacting and thus inhibiting the enzyme's activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-hydroxyethoxy)ethyl)-4-methylbenzenesulfonamide: : Lacks the thiophene ring but has similar functional groups.
Thiophen-2-ylmethanesulfonamide: : Incorporates a thiophene ring and sulfonamide group, but lacks the hydroxyethoxy and acetamide functionalities.
4-(2-(2-hydroxyethoxy)ethylsulfonamido)phenylacetamide: : Similar structure but with variations in the positioning of functional groups.
Highlighting Uniqueness
What sets N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide apart is its unique combination of a hydroxyethoxy group, a thiophene ring, and an acetamide moiety
Properties
IUPAC Name |
N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-12-10-14(19-13(2)21)5-6-17(12)26(22,23)18-11-15(24-8-7-20)16-4-3-9-25-16/h3-6,9-10,15,18,20H,7-8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDBAXYORSHKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2660666.png)
![1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2660668.png)

![3-(6-Bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2660672.png)



![1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2660681.png)

![2-cyclopropyl-1-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2660684.png)
![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/new.no-structure.jpg)
![N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2660687.png)
![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride](/img/structure/B2660688.png)
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2660689.png)
